molecular formula C7H5NOS B8138533 Benzothiazolinone

Benzothiazolinone

Cat. No.: B8138533
M. Wt: 151.19 g/mol
InChI Key: BXQNSPXDWSNUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazolinone, also known as 1,2-benzisothiazol-3(2H)-one, is an organic compound with the molecular formula C7H5NOS. It is a white solid that belongs to the class of isothiazolinones, which are known for their antimicrobial properties. This compound is widely used as a preservative in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria, fungi, and yeasts .

Scientific Research Applications

Benzothiazolinone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazolinone can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods: In industrial settings, this compound is typically produced through a base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts. This method is efficient, economical, and convenient .

Chemical Reactions Analysis

Types of Reactions: Benzothiazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazolinones, which can have different functional groups attached to the benzene ring .

Mechanism of Action

Benzothiazolinone exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets various molecular pathways involved in cell wall synthesis and protein function, making it effective against a broad spectrum of microbes .

Comparison with Similar Compounds

    Methylisothiazolinone: Another isothiazolinone used as a preservative.

    Chloromethylisothiazolinone: Known for its strong antimicrobial properties.

Uniqueness: Benzothiazolinone is unique due to its balanced efficacy and lower toxicity compared to some other isothiazolinones. It is widely used in applications where a broad-spectrum antimicrobial is needed without compromising safety .

Properties

IUPAC Name

1,3-benzothiazole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQNSPXDWSNUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiazolinone
Reactant of Route 2
Reactant of Route 2
Benzothiazolinone
Reactant of Route 3
Benzothiazolinone
Reactant of Route 4
Benzothiazolinone
Reactant of Route 5
Benzothiazolinone
Reactant of Route 6
Benzothiazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.